Bis(D-gluconato-O1,O2)zinc

Description

Properties

Key on ui mechanism of action |

Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV). |

|---|---|

CAS No. |

4468-02-4 |

Molecular Formula |

C12H24O14Zn |

Molecular Weight |

457.7 g/mol |

IUPAC Name |

bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid);zinc |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

ZSKINHGFQOKUDM-IYEMJOQQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zn] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zn] |

Color/Form |

Powder or granular |

Other CAS No. |

4468-02-4 |

physical_description |

Solid; [HSDB] White granular solid; [MSDSonline] |

Pictograms |

Corrosive; Environmental Hazard |

Related CAS |

526-95-4 (Parent) 23713-49-7 (Parent) |

solubility |

moderately soluble |

Synonyms |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origin of Product |

United States |

Chemical Properties and Structure of Zinc Gluconate

Zinc gluconate is a chemical compound characterized by its molecular structure, solubility, and stability. It is typically formed from one zinc cation (Zn²⁺) and two gluconate anions.

Molecular Formula: C₁₂H₂₂O₁₄Zn fishersci.nlchemicalbook.com

Molecular Weight: Approximately 455.68 g/mol fishersci.nlchemicalbook.com

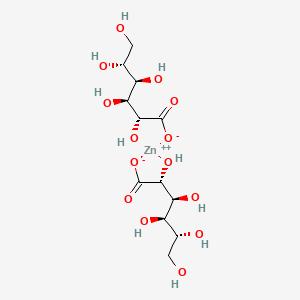

Structure: Zinc gluconate consists of a zinc ion coordinated with two molecules of gluconic acid. Gluconic acid (C₆H₁₂O₇) is a six-carbon chain with a carboxyl group and five hydroxyl groups. The coordination can involve the carboxylate oxygen and hydroxyl oxygens of the gluconate ligand publish.csiro.aumdpi.com. Theoretical studies suggest stable complexes can form where the zinc cation is surrounded by gluconate molecules, with interactions involving carbonyl or hydroxyl groups mdpi.com.

Physical Appearance: It typically presents as a white to off-white powder or granules fishersci.nlchemicalbook.compccarx.com.

Solubility: Zinc gluconate is generally soluble in water fishersci.nlchemicalbook.compccarx.com. For instance, its solubility is reported as 100 g/L at 20°C fishersci.nlchemicalbook.com. It is practically insoluble in anhydrous ethanol (B145695) and methylene (B1212753) chloride chemicalbook.com. The solubility can be influenced by pH and temperature researchgate.netresearchgate.net.

Advanced Analytical Chemistry of Zinc Gluconate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure, identifying functional groups, and quantifying components within zinc gluconate samples.

Quantitative Nuclear Magnetic Resonance (Q-1H-NMR) Spectroscopy

Quantitative ¹H NMR spectroscopy is a powerful tool for assessing the purity and structural integrity of zinc gluconate. It allows for the direct quantification of the compound by comparing the integration of specific proton signals to that of a known internal standard. Research has demonstrated its effectiveness in analyzing zinc gluconate in complex matrices, such as pharmaceutical tablets, showing good correlation with established pharmacopoeial methods researchgate.net. Studies report purity levels of zinc gluconate as high as ≥98.0% as determined by NMR medchemexpress.com. The technique can also be used to detect and quantify impurities or to study salt exchange reactions involving zinc gluconate researchgate.netfujifilm.com.

Table 1: Spectroscopic Characterization Data for Zinc Gluconate

| Technique | Parameter / Observation | Typical Finding / Value | Reference(s) |

| ¹H NMR Spectroscopy | Purity Assessment | ≥98.0% | medchemexpress.com |

| Quantitative Analysis in Pharmaceutical Samples | Good correlation with other methods | researchgate.net | |

| FT-IR Spectroscopy | Hydroxyl (O-H) Stretching | ~3400 cm⁻¹ (broad) | researchgate.netresearchgate.net |

| Carbonyl Stretching (complexed gluconate) | ~1680-1730 cm⁻¹ (shifted) | redalyc.orgscielo.br | |

| Ligand Adsorption Confirmation | Confirmed adsorption on zinc precursors | researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Adsorption Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in zinc gluconate and in studying the interaction of the gluconate ligand with zinc ions or surfaces. The FT-IR spectrum of zinc gluconate typically exhibits characteristic absorption bands, including a broad band around 3400 cm⁻¹ attributed to the stretching vibration of hydroxyl (O-H) groups within the gluconate molecule researchgate.netresearchgate.net. For studies involving ligand adsorption, FT-IR can confirm the presence and binding mode of gluconate on zinc-containing materials. For instance, FT-IR spectroscopy has been used to confirm the adsorption of gluconate groups onto zinc (hydrous)oxide precursors, indicating chemical binding researchgate.netresearchgate.net. Furthermore, shifts in carbonyl stretching frequencies (typically around 1690 cm⁻¹ and 1731 cm⁻¹ for ester and aldehyde groups) in the FT-IR spectra of zinc-gluconate complexes can provide insights into the coordination of the gluconate ligand to the zinc ion redalyc.orgscielo.br.

Atomic Absorption Spectrometry (AAS), specifically Flame Atomic Absorption Spectrometry (FAAS) for Elemental Zinc Content

Atomic Absorption Spectrometry (AAS), particularly Flame Atomic Absorption Spectrometry (FAAS), is a widely adopted quantitative technique for determining the elemental zinc content in zinc gluconate. This method relies on the absorption of light at specific wavelengths by free atoms of zinc in the gaseous state. FAAS offers high sensitivity, accuracy, and selectivity for zinc determination ccspublishing.org.cnpku.edu.cn. Typical analytical parameters for FAAS include an air-acetylene flame and a hollow-cathode lamp specific for zinc, with the primary analytical wavelength being 213.9 nm ccspublishing.org.cnpku.edu.cnoiv.int. The technique has been successfully applied to quantify zinc in various pharmaceutical formulations of zinc gluconate, including oral solutions ccspublishing.org.cnpku.edu.cn.

Table 2: Flame Atomic Absorption Spectrometry (FAAS) Parameters for Zinc Determination

| Technique | Analytical Wavelength (nm) | Flame Type | Lamp Type | Reference(s) |

| FAAS | 213.9 | Air-Acetylene | Hollow-cathode (Zn) | ccspublishing.org.cnpku.edu.cnoiv.int |

| FAAS | 213.9 | Air-Acetylene | Hollow-cathode (Zn) | google.com |

| FAAS | 213.9 | Air-Acetylene | Hollow-cathode (Zn) | researchgate.net |

Chromatographic Separation Methods

Chromatographic techniques are employed to separate and quantify components within a sample, including the gluconate moiety or potential impurities.

High-Performance Ion Exchange Chromatography with Pulsed Amperometric Detection (HPIC-PAD)

While direct applications of High-Performance Ion Exchange Chromatography with Pulsed Amperometric Detection (HPIC-PAD) specifically for zinc gluconate analysis were not extensively detailed in the reviewed literature, this technique is highly suitable for the separation and quantification of organic acids and carbohydrates, such as gluconate. HPIC-PAD is known for its sensitivity and selectivity in analyzing polar, non-volatile compounds. It could potentially be used to analyze the gluconate component of zinc gluconate, or to detect and quantify related organic impurities or degradation products. Further research might explore its utility in specific zinc gluconate quality control protocols.

Electrochemical Analysis of ZINC Gluconate Complexes

Electrochemical methods, including voltammetry and potentiometry, are crucial for understanding the complexation behavior of zinc with gluconate, determining stability constants, and elucidating the electrochemical reactions involved in zinc deposition from gluconate-containing solutions.

Voltammetric studies, particularly cyclic voltammetry (CV), have revealed that the electrochemical reduction of zinc from gluconate solutions can involve intermediate monovalent zinc species, with the second electron transfer being a slow step ias.ac.inias.ac.in. The pH significantly influences the speciation of zinc complexes, with species such as [Zn(GH4)]²⁻ and [Zn(GH4)(OH)abs⁻] being identified in alkaline solutions ias.ac.inias.ac.in. In the presence of other anions like sulfate (B86663) and chloride, the speciation and electrochemical behavior are further modulated. For instance, zinc-gluconate complexes (ZnGlu⁺) and zinc-sulfate complexes (ZnSO₄) have been characterized, with reported stability constants of K=50 for ZnGlu⁺ and K=199 for ZnSO₄ agh.edu.pl. The relative stability of these complexes affects the electrodeposition process, with ZnGlu⁺ dominating in chloride-containing baths and ZnSO₄ in sulfate baths agh.edu.pl.

Potentiometric titrations are also employed to determine the stability constants of zinc-gluconate complexes, providing quantitative data on their formation and stability in solution ias.ac.inijirset.comcdnsciencepub.com. These studies are vital for understanding zinc's behavior in various chemical environments and for optimizing electroplating baths agh.edu.plresearchgate.net.

Table 3: Electrochemical Studies of Zinc Gluconate Complexes

| Technique | Studied Aspect | Key Findings / Complexes Identified | pH Range / Conditions | Reference(s) |

| Cyclic Voltammetry (CV) | Reduction of Zn(II) in gluconate solutions | Formation of monovalent zinc, slow second electron transfer; ZnGlu⁺ complex identified. | pH 3.7-5.0 | ias.ac.inias.ac.in |

| Complex speciation and stability | ZnGlu⁺ (K=50), ZnSO₄ (K=199); formation of Zn(OH)ₓ(GH₄)ᵧ complexes at higher pH. | Varies with pH and anion composition | agh.edu.plresearchgate.net | |

| Potentiometry | Determination of complex stability constants | Stability constants for various zinc-gluconate complexes quantified. | Various conditions | ias.ac.inijirset.comcdnsciencepub.com |

| FT-IR (in situ) | Ligand adsorption on zinc surfaces | Confirmation of gluconate adsorption and chemical binding to zinc precursors. | N/A (surface studies) | researchgate.netresearchgate.net |

Compound List

Zinc Gluconate

Gluconic Acid

Zinc Ions (Zn²⁺)

Zinc (Zn)

Zinc Oxide (ZnO)

Zinc Sulfate (ZnSO₄)

Zinc Chloride (ZnCl₂)

Sodium Gluconate

Calcium Gluconate

Copper (Cu)

Magnesium (Mg)

Lead (Pb)

Cadmium (Cd)

Nickel (Ni)

Cobalt (Co)

Iron (Fe)

Manganese (Mn)

Sodium (Na)

Potassium (K)

Chloride (Cl⁻)

Sulfate (SO₄²⁻)

Hydroxyl Ions (OH⁻)

Hydrochloric Acid (HCl)

Nitric Acid (HNO₃)

Ammonia (NH₃)

Ammonium Sulfate ((NH₄)₂SO₄)

Boric Acid (H₃BO₃)

Ethylenediaminetetraacetic Acid (EDTA)

Salicylic Acrylate

Ethylene Glycol Dimethacrylate (EGDMA)

2,2'-Azobisisobutyronitrile (AIBN)

Sodium Hyaluronate (HA)

Nicotinamide (NSA)

Chondroitin Sulfate A

Chelation and Complexation Chemistry of Zinc Gluconate

Ligand-Metal Coordination in Zinc Gluconate Structure

The interaction between the zinc ion (Zn²⁺) and the gluconate anion is central to understanding the properties of zinc gluconate. This interaction involves specific coordination patterns where the gluconate molecule acts as a ligand, binding to the metal center.

Coordination Chemistry of Gluconate Anion with Divalent Zinc

Gluconate, the anion of gluconic acid, is a versatile ligand capable of coordinating with divalent zinc ions (Zn²⁺) tiiips.comias.ac.in. Zinc gluconate is fundamentally an ionic compound composed of two gluconate anions for every zinc(II) cation nih.govwikipedia.org. In aqueous solutions, the gluconate anion can coordinate with zinc, forming various species depending on the conditions ias.ac.in. Studies suggest that Zn(II) ions can adopt different coordination geometries, including tetrahedral and octahedral arrangements, when complexed with gluconate publish.csiro.aunih.govencyclopedia.publibretexts.orglibretexts.org. In solid-state structures, zinc can exhibit six-coordinate geometries, involving interactions with both carboxylate and hydroxyl groups of the gluconate molecule, as well as water molecules cdnsciencepub.comcdnsciencepub.com. The gluconate anion can function as a quadridentate ligand, linking zinc atoms in polymeric structures publish.csiro.au.

Stability Constants and Thermodynamic Considerations of Zinc Gluconate Complexes

The stability of zinc gluconate complexes is influenced by various factors, including the nature of the ligand, pH, and the presence of other ions. Understanding these aspects is key to appreciating its behavior in different environments.

Environmental and pH Influences on Complex Stability

The stability and speciation of zinc gluconate complexes are highly sensitive to changes in pH and other environmental factors. In solutions with pH below 6, zinc can coordinate with one, two, or up to four gluconate ions publish.csiro.au. As the pH increases above 6, a gel-like structure can form, which may further transform into zinc hydroxide (B78521) precipitates at pH values exceeding 7 publish.csiro.au. Soluble zincate species become prevalent at pH levels above 10 publish.csiro.au. The stability of zinc complexes is inherently pH-dependent nih.gov. In strongly alkaline conditions, zinc hydroxy gluconate complexes can form in the presence of sodium gluconate ias.ac.in. At physiological pH (around 7.4), zinc gluconate in solution releases a significant portion of its zinc as free Zn²⁺ ions, with a smaller fraction remaining as zinc gluconate¹⁺ psu.edu. However, neutrally charged zinc gluconate-hydroxide species are generally considered less effective for biological applications psu.edu. Studies on metal complexation in cellulosic fibers indicate that heavy metal complexation, including zinc, generally decreases with increasing pH between 7 and 11, with a notable increase in binding capacity observed at pH 11–12 for Zn²⁺, followed by a decrease at pH 13 due to zincate formation researchgate.net. High concentrations of hydroxide ions (OH⁻) at pH values above 6 can lead to the precipitation of zinc hydroxide, thereby reducing the ligand's ability to bind zinc ions mdpi.com.

Theoretical and Computational Chemistry of Zinc Gluconate Complexes

Theoretical and computational chemistry have provided valuable insights into the structure, stability, and interactions of zinc gluconate complexes. Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are employed to model these systems, offering detailed atomic-level perspectives nih.govmdpi.comresearchgate.net. These studies have indicated that zinc gluconate forms a particularly stable complex compared to other organic zinc salts like zinc citrate (B86180) and zinc acetate (B1210297) mdpi.com. Computational energetic analyses reveal the most favorable spatial orientations and energy content of these complexes, highlighting zinc gluconate's robust complexation capabilities mdpi.comresearchgate.net. The zinc ion's inherent flexibility in coordination numbers and geometries allows it to interact with various ligands, including gluconate, in diverse ways nih.govencyclopedia.publibretexts.orglibretexts.orgmdpi.comnih.gov. Research using these advanced techniques continues to explore the potential of zinc complexes, including those involving gluconate, for various applications, such as facilitating zinc transport and developing novel therapeutic agents mdpi.comresearchgate.netfranciscoploulab.eu.

Compound Name List:

Zinc gluconate

Zinc oxide

Zinc carbonate

Gluconic acid

Glucose

Aspergillus niger

Gluconobacter oxydans

Zinc sulfate (B86663)

Zinc citrate

Zinc lactate (B86563)

Zinc acetate

Zinc orotate (B1227488)

Zinc aspartate

Zinc methionine

Zinc monomethionine

Zinc bisglycinate

Zinc glycinate (B8599266)

Zinc histidine

Zinc-enriched yeast

Magnesium (Mg²⁺)

Calcium (Ca²⁺)

Nickel (Ni²⁺)

Cobalt (Co²⁺)

Manganese (Mn²⁺)

Cadmium (Cd²⁺)

Mercury (Hg²⁺)

Iron (Fe²⁺/Fe³⁺)

Aluminum (Al³⁺)

Lead (Pb²⁺)

Copper (Cu²⁺)

Ammonia

BAL (2,3-dimercapto-1-propanol)

EDTA (ethylenediaminetetraacetate)

TETA (triethylenetetramine)

Phytate

Amino acids (histidine, tryptophan, phenylalanine, arginine)

Ser-Met

Asn-Cys-Ser

Leu-Ala-Asn

Ile-Ala-Asn

Aspartic acid

Glutamic acid

Lysine

Arginine

Methionine

Proline (Pro)

Cysteine (Cys)

Serine (Ser)

Glutamate

Aspartate

Carbonic anhydrase

Hydrogen carbonate

Three-Dimensional Molecular Modeling and Energy Minimization Studies

Computational studies have been employed to elucidate the three-dimensional structures and energy profiles of zinc complexes, including those involving zinc gluconate. These investigations aim to identify the most stable molecular conformations, providing insights into the energetic favorability of complex formation.

Molecular mechanics calculations have been used to determine the energy content of zinc complexes. For instance, the calculated energy of free zinc gluconate has been reported as E = −358.3 kcal/mol researchgate.net. When complexed with amino acids, the computed energy values are generally lower, indicating increased stability compared to their free forms researchgate.net, researchgate.net. Studies have specifically examined zinc gluconate complexes with proteinogenic amino acids such as phenylalanine, tryptophan, histidine, and arginine, analyzing their energy content and most favorable spatial orientations researchgate.net, researchgate.net. The complex formed between glutathione and zinc gluconate exhibited a particularly low energy value of E = −641 kcal/mol, suggesting significant stability mdpi.com, researchgate.net. These computational energetic studies are crucial for understanding the potential of these complexes to act as zinc ionophores researchgate.net, mdpi.com.

Table 1: Calculated Energy of Zinc Gluconate and its Complexes

| Compound/Complex | Calculated Energy (kcal/mol) | Source |

| Free Zinc Gluconate | -358.3 | researchgate.net |

| Glutathione-Zinc Gluconate Complex | -641 | mdpi.com, researchgate.net |

| Tryptophan-Zinc Gluconate Complex (Est.) | Lower than free form | researchgate.net, researchgate.net |

Note: Specific energy values for all amino acid complexes with zinc gluconate are not detailed in the provided snippets, but a general trend of lower energy upon complexation is observed.

Interactions of Zinc Gluconate with Biogenic Molecules (e.g., Amino Acids, Flavonoids, Glutathione)

Zinc gluconate exhibits significant interactions with various biogenic molecules, including amino acids, flavonoids, and glutathione. These interactions can lead to the formation of stable complexes that may influence zinc transport and bioavailability researchgate.net, mdpi.com, researchgate.net.

Amino Acids: Zinc gluconate forms complexes with amino acids such as phenylalanine, tryptophan, histidine, and arginine. These complexes are generally more stable than the free forms of the components, with computational studies indicating lower energy content researchgate.net, mdpi.com, researchgate.net, researchgate.net, researchgate.net. The formation of these complexes suggests that amino acids can act as ligands, potentially facilitating zinc transport across biological membranes researchgate.net, mdpi.com.

Flavonoids: Dietary flavonoids have been proposed to form zinc complexes with zinc gluconate. These complexes are theorized to be water-insoluble and membrane-permeant, potentially acting as zinc ionophores mdpi.com. The interaction involves the coordination of zinc with hydroxyl or carbonyl groups of the flavonoids mdpi.com.

Glutathione: Glutathione, a tripeptide, is identified as a chelating ligand for zinc, forming various complexes with zinc gluconate. Studies indicate that these complexes possess very low energy content, suggesting a high degree of stability and potential for ionophoric activity researchgate.net, mdpi.com, researchgate.net.

These interactions are vital for understanding how zinc gluconate might function within biological systems, potentially enhancing zinc delivery or modulating its cellular effects researchgate.net, mdpi.com.

Prediction of Chelate Lipophilicity and Permeability using Topological Descriptors

The lipophilicity and permeability of zinc chelates are critical physicochemical properties that influence their absorption and distribution in biological systems. Quantitative Structure-Activity Relationship (QSAR) modeling, utilizing topological descriptors, offers a method for predicting these properties mdpi.com, researchgate.net.

Studies have explored the relationship between molecular structure and lipophilicity (logP) for zinc complexes with amino acids. The Balaban index (J), a topological descriptor, has been used in conjunction with lipophilicity values (logP) to model these relationships mdpi.com, researchgate.net. While the Balaban index showed limited discriminatory power among the specific amino acids studied for predicting lipophilicity, the methodology demonstrates the potential for using topological descriptors to understand the structure-property correlations of zinc chelates mdpi.com. Furthermore, research on Immobilized Artificial Membrane (IAM) chromatography highlights the use of molecular descriptors, in addition to lipophilicity, for predicting permeability across biological barriers diva-portal.org. These predictive approaches are valuable for screening virtual compound libraries and for designing molecules with desired pharmacokinetic profiles mdpi.com, diva-portal.org.

Table 2: Topological Descriptors and Lipophilicity in Zinc-Amino Acid Complexes

| Amino Acid | Balaban Index (J) | Predicted Lipophilicity (logP) | Relationship Description | Source |

| Glycine | Varies | Varies | Relationship between J and logP predicted for complexes | mdpi.com, researchgate.net |

| Alanine | Varies | Varies | Relationship between J and logP predicted for complexes | mdpi.com, researchgate.net |

| Methionine | Varies | Varies | Relationship between J and logP predicted for complexes | mdpi.com, researchgate.net |

| Valine | Varies | Varies | Relationship between J and logP predicted for complexes | mdpi.com, researchgate.net |

| Phenylalanine | Varies | Varies | Relationship between J and logP predicted for complexes | mdpi.com, researchgate.net |

Note: Specific numerical values for the Balaban Index (J) and predicted lipophilicity (logP) for each amino acid complex are not explicitly provided in the snippets, but the existence of a relationship and the methodology are described.

Mechanisms of Zinc Ion Release from Zinc Gluconate Complexes

The release of free zinc ions (Zn²⁺) from zinc gluconate complexes is a critical step for its biological activity, particularly in contexts like the common cold treatment and intestinal absorption nih.gov, psu.edu, mdpi.com.

Zinc gluconate is characterized by a relatively weak binding affinity for zinc ions, with a first stability constant (logK₁) of 1.70 psu.edu, asm.org. This low stability facilitates the release of zinc ions in aqueous environments, such as saliva or intestinal fluids. At physiological pH (around 7.4), zinc gluconate in saliva can release a significant portion of its zinc content as free Zn²⁺ ions (approximately 63%), along with some zinc gluconate complexes psu.edu. This ready availability of ionic zinc is hypothesized to be essential for its proposed mechanism of action, such as interfering with rhinovirus attachment to nasal epithelial cells by competing for ICAM-1 receptors nih.gov.

In the gastrointestinal tract, the absorption of zinc, whether from dietary sources or supplements like zinc gluconate, involves the release of divalent zinc ions (Zn²⁺) which are then transported intracellularly via specific transporters such as ZIP4 jst.go.jp. The ability of zinc gluconate to readily dissociate into Zn²⁺ ions is therefore fundamental to its absorption and subsequent biological functions, including its role in antioxidant and immune-modulating effects where free zinc ions are the active species zenithnutrition.com. The chemical speciation in different environments, particularly the pH-dependent release of Zn²⁺, is key to its efficacy psu.edu, asm.org.

Table 3: Zinc Speciation of Zinc Gluconate in Saliva at Physiological pH

| Zinc Species | Percentage of Total Zinc | Source |

| Zn²⁺ aq | 63% | psu.edu |

| Zinc gluconate⁺ | 9% | psu.edu |

| Zinc gluconate-hydroxide | 28% | psu.edu |

Compound List:

Zinc gluconate

Amino acids

Flavonoids

Glutathione

Tryptophan

Phenylalanine

Histidine

Arginine

Future Directions in Zinc Gluconate Academic Research

Exploration of Novel ZINC Gluconate Derivatives and Analogs

The chemical architecture of zinc gluconate offers substantial opportunities for modification to create novel derivatives and analogs with potentially enhanced or targeted biological activities. Research in this area will focus on synthesizing new molecules where the gluconate ligand is altered or where zinc gluconate is part of a larger molecular assembly.

One promising avenue is the development of bifunctional molecules. Research has demonstrated that zinc gluconate itself can act as a bifunctional electrolyte in non-biological systems, where the gluconate anion serves as an interfacial stabilizer. researchgate.net This inherent functionality of the gluconate moiety could be exploited to design derivatives that not only deliver zinc but also have a secondary, targeted effect, such as improved cell membrane interaction or specific organelle targeting.

Another area of exploration involves creating hybrid salts or co-crystals. By combining zinc gluconate with other biologically active ligands or organic acids, researchers could develop analogs with modified physicochemical properties, such as altered solubility or bioavailability. Comparing the biological effects of zinc gluconate with other organic zinc salts, like zinc glycinate (B8599266), has already shown that the choice of ligand can significantly impact metabolic parameters. nih.gov This underscores the potential for creating a new generation of zinc compounds with fine-tuned properties. For instance, a novel butyrate (B1204436) derivative, zinc dibutyroyllysinate, has been developed to leverage the biological activities of both zinc and butyrate. researchgate.net

| Derivative/Analog Concept | Potential Modification | Research Objective | Potential Application |

|---|---|---|---|

| Esterified Gluconate Derivatives | Addition of functional groups (e.g., acetyl, phosphate) to the gluconate hydroxyls. | To enhance lipophilicity for improved cellular uptake. | Targeting intracellular zinc-dependent enzymes. |

| Polymer-Conjugated Analogs | Covalent attachment of zinc gluconate to biocompatible polymers (e.g., PEG, chitosan). | To create controlled-release formulations. | Sustained zinc delivery in specific tissues. |

| Hybrid Amino Acid Salts | Formation of a complex salt involving zinc, gluconate, and a specific amino acid. | To utilize amino acid transporters for targeted absorption. | Improving bioavailability in specific physiological states. |

| Bifunctional Electrolyte Analogs | Modifying the gluconate structure to enhance interfacial activity. researchgate.net | To improve interaction with biological membranes. | Modulating membrane protein function. |

Advanced Spectroscopic and Structural Elucidation of ZINC Gluconate Complexes in Biological Milieu

Understanding the precise form—or speciation—of zinc gluconate within a complex biological environment is critical to understanding its mechanism of action. The zinc ion in aqueous solutions exists as a dynamic equilibrium of various species, such as the octahedral hexaaquo complex [Zn(H2O)6]2+ and the tetrahedral tetraaquo complex [Zn(H2O)4]2+. nih.gov When zinc gluconate is introduced into a biological fluid, it will form transient complexes with a vast array of endogenous molecules, including amino acids, peptides, and proteins.

Future research must employ advanced spectroscopic techniques capable of probing these fleeting interactions in situ. Techniques such as X-ray Absorption Spectroscopy (XAS), particularly Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), can provide detailed information about the coordination number, geometry, and identity of the atoms directly bonded to the zinc ion in non-crystalline (i.e., biological) samples. Furthermore, advanced Nuclear Magnetic Resonance (NMR) methods, including two-dimensional techniques, can elucidate the structure of zinc gluconate complexes with small-molecule metabolites and peptides in solution. These approaches will move beyond the current understanding, which is largely based on studies in simplified buffer systems, to reveal how zinc gluconate truly behaves in the cellular and extracellular milieu.

| Spectroscopic Technique | Information Yielded | Research Question Addressed |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Provides data on the local coordination environment of the zinc ion (bond distances, coordination number). | What is the immediate binding environment of zinc from zinc gluconate within a cell or in plasma? |

| Advanced Mass Spectrometry (e.g., Native MS) | Identifies and characterizes intact zinc-biomolecule complexes, preserving non-covalent interactions. | Which specific proteins or peptides does zinc gluconate interact with directly? |

| Synchrotron-based Fourier-Transform Infrared (sFTIR) Microspectroscopy | Maps the distribution and conformational changes of biomolecules (lipids, proteins) in response to zinc gluconate at a subcellular level. | How does zinc gluconate alter the molecular composition and structure of cellular compartments? |

| Multi-dimensional NMR Spectroscopy | Elucidates the 3D structure and dynamics of zinc gluconate complexes with small biomolecules in solution. | What is the precise structure of the zinc-gluconate-glutathione complex in a physiological buffer? |

Computational Modeling of ZINC Gluconate Interactions with Diverse Biomolecules

Computational chemistry and molecular modeling offer powerful, complementary approaches to experimental studies. These methods allow for the investigation of interactions at an atomic level of detail that is often inaccessible through empirical techniques alone. Future research will increasingly rely on sophisticated modeling to predict and rationalize the behavior of zinc gluconate with a wide range of biological targets.

Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of zinc gluconate as it approaches and binds to the active site of an enzyme or a specific pocket on a transport protein. beilstein-journals.org These simulations provide insights into the binding pathways, conformational changes induced upon binding, and the thermodynamic parameters of the interaction. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer even higher accuracy for studying the electronic details of zinc coordination within a protein active site, elucidating how zinc gluconate might influence catalytic mechanisms.

Initial theoretical studies have already been conducted, using molecular mechanics to compute the energy and spatial orientation of zinc gluconate complexes with amino acids like tryptophan and histidine, as well as with glutathione (B108866). mdpi.com These studies found that complexes with zinc gluconate were energetically stable. mdpi.com Future work will expand on this by modeling interactions with larger, more complex biomolecules, such as the tight junction proteins and signaling molecules implicated in its biological effects. nih.gov

| Computational Method | Biomolecular Target | Research Objective |

|---|---|---|

| Molecular Docking | Zinc transporter proteins (e.g., ZnT, ZIP families). | To predict the binding affinity and preferred binding pose of zinc gluconate. |

| Molecular Dynamics (MD) Simulations | Enzymes (e.g., superoxide (B77818) dismutase, matrix metalloproteinases). nih.gov | To understand how the binding of zinc from zinc gluconate affects protein flexibility and function. |

| QM/MM Simulations | The active site of zinc-dependent enzymes. | To model the catalytic mechanism and the role of the zinc ion with high chemical accuracy. |

| Coarse-Grained MD Simulations | Lipid bilayers and cell membranes. | To simulate the process of zinc gluconate crossing a biological membrane and identify key interactions. |

Elucidating Underexplored Molecular Mechanisms of ZINC Gluconate Action beyond Current Knowledge

While zinc is known to be a crucial cofactor for over 300 enzymes and a key element in cellular signaling, the specific molecular pathways directly modulated by zinc delivered via zinc gluconate are not fully understood. nih.gov Recent research has revealed that orally administered zinc gluconate can induce the remodeling of intestinal tight junctions by modifying the expression of specific proteins, including Claudin-2 and Tricellulin. researchgate.netpreprints.org This finding opens up a significant new area for investigation.

Future research should aim to identify the upstream signaling events that lead to these changes in gene expression. A primary candidate for this signaling cascade is the Metal-Responsive Element (MRE)-binding Transcription Factor-1 (MTF-1), a key cellular zinc sensor that regulates the expression of genes involved in zinc homeostasis and protection against oxidative stress. nih.gov Studies are needed to determine if zinc gluconate directly activates MTF-1, leading to the observed changes in tight junction protein expression.

Furthermore, the "insulin-like" effects of zinc have been noted, but the precise mechanism by which zinc supports insulin (B600854) signal transduction remains to be fully elucidated. nih.gov Research could investigate whether zinc gluconate specifically enhances the phosphorylation cascade downstream of the insulin receptor. Exploring these and other novel signaling roles will move the field beyond the established functions of zinc and uncover more specific actions attributable to zinc gluconate.

| Known General Zinc Action | Underexplored ZINC Gluconate Mechanism | Proposed Research Focus |

|---|---|---|

| Regulation of gene expression. | Upstream signaling leading to tight junction protein modulation. researchgate.netpreprints.org | Investigate the role of the MTF-1 transcription factor in Claudin-2 and Tricellulin gene regulation following zinc gluconate exposure. nih.gov |

| Role in immune function. nih.gov | Specific effects on inflammasome activation in gut epithelial cells. | Determine if zinc gluconate can directly inhibit NLRP3 inflammasome assembly or activity. |

| Cofactor for antioxidant enzymes. | Direct modulation of the Nrf2 antioxidant response pathway. nih.gov | Assess whether zinc gluconate stabilizes Nrf2 and promotes the transcription of antioxidant genes independent of its role as a simple cofactor. |

| Involvement in insulin signaling. nih.gov | Interaction with protein tyrosine phosphatases (PTPs) that regulate the insulin receptor. | Examine the direct inhibitory effect of zinc from zinc gluconate on PTP1B, a key negative regulator of insulin signaling. |

Q & A

Basic Research Questions

Q. What experimental models are appropriate for assessing zinc gluconate toxicity, and how are human-equivalent doses calculated in preclinical studies?

- Methodology : Use rodent models (e.g., rats) with dose conversion based on body surface area and weight. For example, the human Upper Limit (UL) of zinc (40 mg/d) was converted to 3.6 mg/kg-d zinc (25.3 mg/kg-d zinc gluconate) in rats . High-dose studies (3× UL) can evaluate proteomic changes, such as urinary protein alterations, via controlled gavage protocols (82 mg/kg-d zinc gluconate for 4 days) . Sampling should include pre- and post-intervention timepoints for internal controls.

Q. How is the bioavailability of zinc gluconate compared to other zinc salts (e.g., acetate, citrate) assessed in clinical trials?

- Methodology : Conduct comparative absorption studies using stable isotope tracers or urinary excretion assays. For instance, zinc gluconate exhibits ~14.35% elemental zinc by weight, with bioavailability comparable to zinc citrate but higher than zinc oxide . Bioavailability can be influenced by formulation (e.g., lozenges vs. nasal sprays) and co-administered compounds (e.g., copper competes for absorption) .

Q. What are the standard protocols for formulating zinc gluconate tablets to optimize stability and efficacy?

- Methodology : Use orthogonal experimental design to screen excipients and manufacturing parameters. For example, resolving tablet surface defects (e.g., hard spots) requires testing variables like binder concentration and compression force in a structured matrix (e.g., L9 orthogonal array) . Quality control should follow USP guidelines, including uniformity of dosage units and elemental zinc quantification .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in zinc gluconate clinical trials for respiratory infections?

- Methodology : Perform subgroup analyses and meta-analyses to identify moderators (e.g., dose, timing, viral strain). For example, zinc gluconate lozenges reduced cold duration by 28% in meta-analyses, but intranasal formulations showed no efficacy due to poor absorption or viral strain variability . Blinding validation and adverse event monitoring (e.g., anosmia with nasal sprays) are critical to address bias .

Q. What statistical approaches are recommended for analyzing dose-response relationships in zinc gluconate interventions?

- Methodology : Use pharmacokinetic modeling to correlate elemental zinc intake (e.g., 0.26–0.57 mg/dose via nasal sprays) with clinical outcomes . For dose-ranging trials, apply nonlinear mixed-effects models or Bayesian adaptive designs. Evidence suggests efficacy thresholds exist (e.g., >75 mg/d zinc gluconate), but excessive doses (>3× UL) risk toxicity .

Q. How do zinc gluconate formulations (e.g., lozenges, nasal sprays) influence immune biomarkers in controlled trials?

- Methodology : Measure cytokine profiles (e.g., IL-6, TNF-α) and leukocyte activation in blood or mucosal samples. For example, zinc gluconate enhances T-cell proliferation and reduces oxidative stress in elderly populations, but nasal sprays may lack systemic effects . Pair biomarker data with symptom diaries to validate mechanistic hypotheses .

Q. What experimental designs mitigate confounding factors in zinc gluconate studies (e.g., nutrient interactions, placebo effects)?

- Methodology : Implement double-blinding with taste-matched placebos to reduce bias. For instance, studies using zinc acetate vs. gluconate lozenges controlled for taste and ionic zinc release, revealing no significant difference in efficacy (40% vs. 28% cold reduction) . Stratify participants by baseline zinc status (e.g., serum zinc <70 μg/dL) to isolate deficiency-related outcomes .

Methodological Notes

- Dosage Calculations : Convert molecular weight (455.7 g/mol for zinc gluconate) to elemental zinc content (14.35%) for accurate dosing .

- Regulatory Compliance : Follow USP guidelines for labeling, specifying elemental zinc and excipient details .

- Data Contradictions : Use sensitivity analyses in meta-analyses to weigh study quality (e.g., RCTs vs. observational data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.